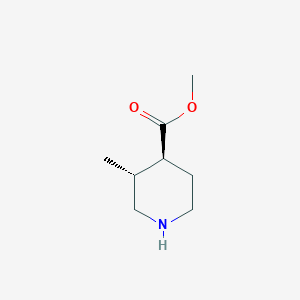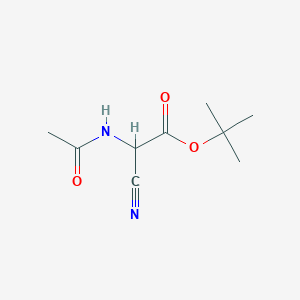
tert-Butyl 2-acetamido-2-cyanoacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 2-acetamido-2-cyanoacetate: is an organic compound with the molecular formula C10H16N2O3 It is a derivative of cyanoacetic acid and is characterized by the presence of a tert-butyl ester group, an acetamido group, and a cyano group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-acetamido-2-cyanoacetate typically involves the reaction of tert-butyl cyanoacetate with acetamide under specific conditions. One common method includes the following steps:
Starting Materials: tert-Butyl cyanoacetate and acetamide.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Procedure: The tert-butyl cyanoacetate is dissolved in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). Acetamide is then added to the solution, followed by the base. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The product is isolated by standard workup procedures, including extraction, washing, and recrystallization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 2-acetamido-2-cyanoacetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Condensation Reactions: The compound can undergo condensation reactions with aldehydes or ketones to form various heterocyclic compounds.
Common Reagents and Conditions:
Bases: Sodium hydride, potassium carbonate.
Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF).
Acids/Bases for Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products:
Hydrolysis Products: Carboxylic acids.
Condensation Products: Heterocyclic compounds such as pyridines and quinolines.
Scientific Research Applications
tert-Butyl 2-acetamido-2-cyanoacetate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create complex molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of tert-Butyl 2-acetamido-2-cyanoacetate involves its reactivity towards nucleophiles and electrophiles. The cyano group acts as an electron-withdrawing group, making the adjacent carbon atoms more susceptible to nucleophilic attack. The acetamido group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.
Comparison with Similar Compounds
- tert-Butyl cyanoacetate
- Ethyl cyanoacetate
- Methyl cyanoacetate
Comparison:
- Reactivity: tert-Butyl 2-acetamido-2-cyanoacetate is more reactive due to the presence of the acetamido group, which can participate in additional interactions.
- Applications: While all these compounds are used in organic synthesis, this compound has broader applications in pharmaceutical research due to its unique structure.
- Stability: The tert-butyl ester group provides greater stability compared to ethyl and methyl esters, making this compound more suitable for certain reactions.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C9H14N2O3 |
|---|---|
Molecular Weight |
198.22 g/mol |
IUPAC Name |
tert-butyl 2-acetamido-2-cyanoacetate |
InChI |
InChI=1S/C9H14N2O3/c1-6(12)11-7(5-10)8(13)14-9(2,3)4/h7H,1-4H3,(H,11,12) |
InChI Key |
JETBCJKVIICOLF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(C#N)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Ethyl-6-methyl-2-phenylthieno[2,3-d]pyrimidine-4-thiol](/img/structure/B12991157.png)
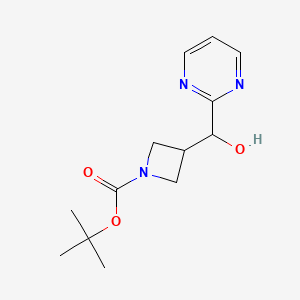
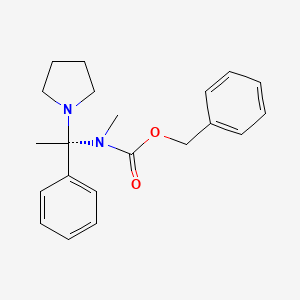
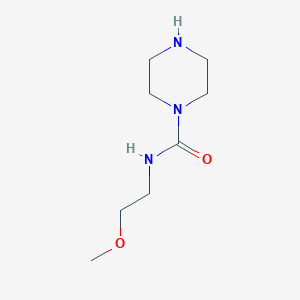
![2-chloro-N-[4-(cyclopropylmethylamino)cyclohexyl]acetamide](/img/structure/B12991196.png)
![(3,6-Dichlorobenzo[b]thiophen-2-yl)(3,4-dihydroquinolin-1(2H)-yl)methanone](/img/structure/B12991199.png)
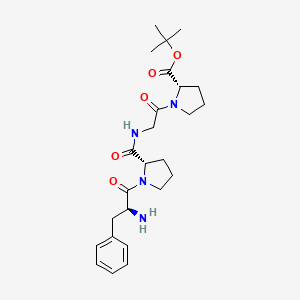
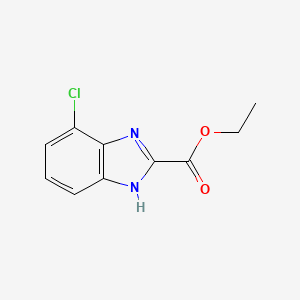
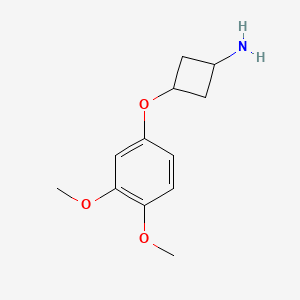
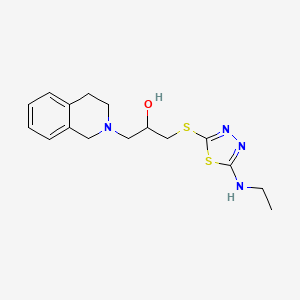
![4'-Fluoro-2',3'-dihydrospiro[azetidine-3,1'-indene]](/img/structure/B12991226.png)
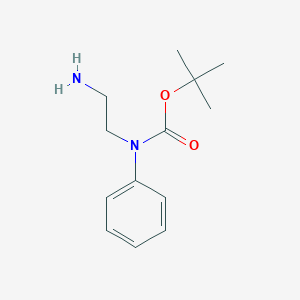
![2'-Ethyl-5',6'-dihydrospiro[piperidine-4,4'-pyrrolo[1,2-b]pyrazole]](/img/structure/B12991243.png)
